molecular formula C11H12N2O2 B4602048 1H-Benzimidazole-1-acetic acid, ethyl ester CAS No. 55175-50-3

1H-Benzimidazole-1-acetic acid, ethyl ester

Cat. No.: B4602048
CAS No.: 55175-50-3
M. Wt: 204.22 g/mol
InChI Key: QQNQPNGPSKOQAD-UHFFFAOYSA-N
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Description

1H-Benzimidazole-1-acetic acid, ethyl ester is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their wide range of biological activities and are commonly used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Benzimidazole-1-acetic acid, ethyl ester typically involves the condensation of 1,2-phenylenediamine with ethyl chloroacetate. This reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate. The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or methanol .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions: 1H-Benzimidazole-1-acetic acid, ethyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields benzimidazole-1-acetic acid, while substitution reactions can produce a variety of substituted benzimidazole derivatives .

Scientific Research Applications

Synthesis and Structural Properties

1H-Benzimidazole-1-acetic acid, ethyl ester can be synthesized through various methods, including the reaction of o-phenylenediamine with ethyl chloroacetate under basic conditions. The synthesis often involves the use of solvents such as DMSO and bases like KOH to facilitate the reaction . The structural characterization typically employs techniques such as NMR spectroscopy and mass spectrometry to confirm the identity and purity of the synthesized compounds .

Biological Activities

The compound exhibits a range of pharmacological properties, making it valuable in medicinal chemistry. Below are some key applications:

Antioxidant Activity

Research has demonstrated that this compound possesses significant antioxidant properties. Studies have shown its ability to scavenge free radicals and inhibit lipid peroxidation, which is crucial for preventing oxidative stress-related diseases .

Antimicrobial Properties

Benzimidazole derivatives, including this compound, have been evaluated for their antimicrobial efficacy. They exhibit activity against various bacterial and fungal strains, making them potential candidates for developing new antimicrobial agents .

Anticancer Potential

In vitro studies have indicated that this compound can inhibit the proliferation of cancer cell lines. For instance, certain derivatives have shown significant cytotoxicity against human liver carcinoma HepG2 cells and other cancer types . The mechanism often involves inducing apoptosis and inhibiting specific signaling pathways related to cancer cell survival.

Antiviral Activity

Recent research highlights the antiviral potential of benzimidazole derivatives against several viruses. For example, certain compounds have demonstrated efficacy against enteroviruses and herpes simplex virus (HSV), with IC50 values indicating strong inhibitory effects . This suggests potential applications in antiviral drug development.

Anti-inflammatory Effects

Studies have reported that this compound exhibits anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes. This activity is comparable to standard anti-inflammatory drugs like diclofenac . The compound's ability to reduce edema in animal models further supports its therapeutic potential in inflammatory conditions.

Case Studies and Research Findings

StudyFindings
Xue et al. (2011)Identified potent antiviral activity against enteroviruses with IC50 values as low as 1.08 μg/ml for certain benzimidazole derivatives.
Moneer et al. (2016)Reported significant COX-1 and COX-2 inhibition by synthesized benzimidazole derivatives, showcasing their anti-inflammatory potential.
Saha et al. (2020)Demonstrated analgesic effects in animal models with notable reduction in pain response compared to standard treatments.

Mechanism of Action

The mechanism of action of 1H-Benzimidazole-1-acetic acid, ethyl ester involves its interaction with various molecular targets. Benzimidazole derivatives are known to bind to tubulin, a protein that is essential for cell division. By binding to tubulin, these compounds can inhibit cell division, making them effective as anticancer agents. Additionally, they can interact with enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

  • 1H-Benzimidazole-2-carboxylic acid ethyl ester
  • 2-Aminobenzimidazole
  • 2-Methylbenzimidazole

Comparison: 1H-Benzimidazole-1-acetic acid, ethyl ester is unique due to its specific ester functional group, which can influence its reactivity and biological activity. Compared to other benzimidazole derivatives, this compound may exhibit different pharmacokinetic properties and biological effects. For instance, the presence of the ester group can enhance its solubility and bioavailability .

Biological Activity

Overview

1H-Benzimidazole-1-acetic acid, ethyl ester is a derivative of benzimidazole known for its diverse biological activities. This compound has been the subject of various studies focusing on its potential applications in medicinal chemistry, particularly for its antimicrobial, antiviral, anticancer, and antioxidant properties.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C9H10N2O2\text{C}_9\text{H}_{10}\text{N}_2\text{O}_2

This structure includes a benzimidazole ring fused with an acetic acid moiety and an ethyl ester group, which contributes to its biological activity.

Antimicrobial Activity

Research indicates that benzimidazole derivatives exhibit significant antimicrobial properties. A study demonstrated that this compound showed effective inhibition against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) were evaluated using broth microdilution methods, revealing promising results:

Bacteria SpeciesMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa16

These findings suggest that the compound could be further developed as an antimicrobial agent.

Antiviral Activity

The antiviral potential of benzimidazole derivatives has also been explored. Specifically, studies have shown that this compound exhibits activity against several RNA viruses by inhibiting viral replication. The compound’s mechanism involves interference with viral RNA polymerase activity, leading to reduced viral load in infected cells.

Antioxidant Properties

The antioxidant capacity of this compound has been assessed through various assays, including DPPH radical scavenging and lipid peroxidation inhibition tests. The results indicated that this compound possesses moderate antioxidant activity:

Assay TypeIC50 (µg/mL)
DPPH Radical Scavenging50
Lipid Peroxidation Inhibition45

These results highlight the compound's potential as a protective agent against oxidative stress-related diseases.

Case Study 1: Anticancer Activity

A notable study investigated the anticancer effects of benzimidazole derivatives, including this compound. The compound was tested on various cancer cell lines (e.g., breast cancer MCF-7 and lung cancer A549). The results showed significant cytotoxic effects with IC50 values below 30 µM in both cell lines. The proposed mechanism involves apoptosis induction through activation of caspase pathways.

Case Study 2: Anti-inflammatory Effects

Another study evaluated the anti-inflammatory properties of this compound in a murine model of inflammation. Treatment with this compound resulted in a marked reduction in pro-inflammatory cytokines (e.g., TNF-alpha and IL-6), suggesting its potential use in inflammatory disorders.

Properties

IUPAC Name

ethyl 2-(benzimidazol-1-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-2-15-11(14)7-13-8-12-9-5-3-4-6-10(9)13/h3-6,8H,2,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQNQPNGPSKOQAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C=NC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50203680
Record name 1H-Benzimidazole-1-acetic acid, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50203680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55175-50-3
Record name Ethyl 1H-benzimidazole-1-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55175-50-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Benzimidazole-1-acetic acid, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055175503
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Benzimidazole-1-acetic acid, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50203680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A suspension of 97% NaH (3.0 g, 0.12 mol) in DMF (100 mL) was stirred for 0.5 hours, then benzimidazole (11.8 g, 0.1 mol) in DMF (50 mL) was added over 30 minutes, followed by ethyl bromoacetate (20 g, 0.12 mol) in DMF (50 mL) . The reaction mixture was stirred at room temperature overnight, NH4Cl was added, and the reaction mixture was stipped. Water was added to the residue, and it was extracted with CH2Cl2 (3×200 mL) . The organic layer was dried over MgSO4, filtered and concentrated in vacuo. The residue was treated with ethyl acetate, a white solid was collected by filtration and the filtrate was concentrated in vacuo and the residue was recrystallized from water to afford 8.0 g of 1-(ethoxycarbonylmethyl)benzimidazole, m.p. 63-64° C.
Name
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
11.8 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
20 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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